molecular formula C15H21NO4 B1598078 (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate CAS No. 51021-87-5

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate

Cat. No. B1598078
CAS RN: 51021-87-5
M. Wt: 279.33 g/mol
InChI Key: TXGKPHCJHIILKF-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Availability: Usually in stock for research use only .

Scientific Research Applications

Efficient Reagent for N-Phthaloylation

A novel reagent, methyl 2-((succinimidooxy)carbonyl)benzoate (MSB), has been identified as efficient for N-phthaloylation of amino acids and derivatives. This method offers a racemization-free procedure with excellent outcomes for alpha-amino acids and related compounds, suggesting potential applications in peptide synthesis and modification processes (Casimir, Guichard, & Briand, 2002).

Heterocyclic System Synthesis

Research has demonstrated the use of methyl (Z)-2-[(benzyloxy)carbonyl)amino]-3-dimethylaminopropenoate in synthesizing a range of heterocyclic systems. This includes the creation of substituted 4H-pyrido[1,2-a]pyrimidin-4-ones and other pyrimidinone derivatives, illustrating its role in generating complex molecular structures with potential pharmaceutical relevance (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).

Enzymatic Resolution Studies

The compound has been involved in studies examining the resolution of chiral acyl donors catalyzed by Candida antarctica lipase B, highlighting its utility in stereo-selective synthetic processes. This work provides insights into how the nucleophile's nature influences enzymatic reaction rates and selectivity, essential for designing enzyme-catalyzed synthesis with high enantioselectivity (García-Urdiales et al., 2009).

Anticancer Drug Synthesis

The synthesis and characterization of amino acetate functionalized Schiff base organotin(IV) complexes from derivatives of the compound have been explored for their anticancer properties. These studies have shown significant cytotoxicity against various human tumor cell lines, indicating its potential as a precursor for developing novel anticancer agents (Basu Baul, Basu, Vos, & Linden, 2009).

Fluorescent and Colorimetric pH Probe Development

Derivatives have been utilized in creating highly water-soluble fluorescent and colorimetric pH probes. Such probes offer practical applications for real-time pH sensing, including intracellular pH imaging, due to their high stability, selectivity, and significant Stokes shifts (Diana, Caruso, Tuzi, & Panunzi, 2020).

properties

IUPAC Name

methyl (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-11(2)9-13(14(17)19-3)16-15(18)20-10-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,16,18)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGKPHCJHIILKF-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366364
Record name (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate

CAS RN

51021-87-5
Record name (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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